molecular formula C13H15NO5 B12861242 3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-

3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-

Cat. No.: B12861242
M. Wt: 265.26 g/mol
InChI Key: JYJDRPVLLCCPNG-UFBFGSQYSA-N
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Description

3H-1Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its benzopyrano and isoxazole rings, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel- typically involves multi-step organic reactions. The process often starts with the preparation of the benzopyrano ring, followed by the introduction of the isoxazole moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3H-1Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3H-1Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3H-1Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 3H-1Benzopyrano[4,3-c]isoxazole-3-methanol : A structurally related compound with similar properties.
  • 7,8-Dimethoxy-3H-1Benzopyrano[4,3-c]isoxazole : Another analog with slight variations in its chemical structure.

Uniqueness

The uniqueness of 3H-1Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

[(3R,3aS)-7,8-dimethoxy-3a,4-dihydro-3H-chromeno[4,3-c][1,2]oxazol-3-yl]methanol

InChI

InChI=1S/C13H15NO5/c1-16-10-3-7-9(4-11(10)17-2)18-6-8-12(5-15)19-14-13(7)8/h3-4,8,12,15H,5-6H2,1-2H3/t8-,12-/m0/s1

InChI Key

JYJDRPVLLCCPNG-UFBFGSQYSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C3=NO[C@H]([C@@H]3CO2)CO)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NOC(C3CO2)CO)OC

Origin of Product

United States

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